molecular formula C6H11N3S B3022886 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 62347-23-3

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B3022886
CAS RN: 62347-23-3
M. Wt: 157.24 g/mol
InChI Key: LJRUOAZKZFJJIJ-UHFFFAOYSA-N
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Description

The compound 5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with modifications on the thiadiazole ring have been synthesized and analyzed for various properties and potential applications.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazides under acidic or oxidative conditions. For instance, the synthesis of 5-(5-nitrofuran-2-yl)-and 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole-2-amines bearing acyclic amine at the C-2 position has been reported, indicating the versatility of the thiadiazole core in accommodating various substituents . Additionally, the use of click chemistry has been employed to synthesize a series of triazole derivatives of the thiadiazole ring .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined using NMR and X-ray diffraction, revealing the existence of the compound in the egzo-amino tautomeric form in the solid state . Similarly, the crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine showed that the molecule is non-planar and forms infinite chains in the crystal .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives can be influenced by the nature of the substituents attached to the thiadiazole ring. The presence of different functional groups can lead to various chemical reactions, such as the formation of cocrystals or salts with carboxylic acids, as seen in the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with different acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrid derivatives provided insights into the nature of noncovalent interactions, which are crucial for the stability of the crystal structures . Additionally, spectroscopic studies and molecular docking have been used to explore the electronic properties and potential biological interactions of these compounds .

Mechanism of Action

The mode of action of these compounds often involves interaction with specific biological targets, leading to changes in cellular processes. The specific effects depend on the nature of the target and the type of interaction .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition can influence these pharmacokinetic properties .

The action environment, including factors like pH, temperature, and the presence of other substances, can also influence a compound’s action, efficacy, and stability .

properties

IUPAC Name

5-methyl-N-propan-2-yl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)7-6-9-8-5(3)10-6/h4H,1-3H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRUOAZKZFJJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337782
Record name 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine

CAS RN

62347-23-3
Record name 5-Methyl-N-(propan-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-methyl-1,3,4-thiadiazole (23 g, 0.2 mole) in IPA (700 ml) and acetone (100 ml) was treated with sodium borohydride (20 g) in portions with stirring and cooling. The reaction mixture was then stirred and heated to reflux for 31/2 hours. The solution was then poured into water (3 L) and extracted with ether (× 3). The ethereal solution was dried, filtered and evaporated to give the title compound as a cream solid. m.p. 145° C.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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